7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the benzimidazole ring.
Methoxylation: Introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like halides, acids, or bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialized chemicals.
Wirkmechanismus
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-1H-benzimidazole
- 6-Bromo-1H-benzimidazole
- Trifluoromethoxy-benzimidazole
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethoxy groups in 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole might confer distinct chemical and biological properties compared to other benzimidazoles.
Eigenschaften
Molekularformel |
C8H3BrF4N2O |
---|---|
Molekulargewicht |
299.02 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
PXPSFHDMLZSIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.